molecular formula C19H24N2O3 B2486519 1-(3,4-Dimethylphenyl)-3-(2-hydroxy-3-methoxy-2-phenylpropyl)urea CAS No. 2034567-83-2

1-(3,4-Dimethylphenyl)-3-(2-hydroxy-3-methoxy-2-phenylpropyl)urea

Cat. No.: B2486519
CAS No.: 2034567-83-2
M. Wt: 328.412
InChI Key: KDXMBLBZWIALAI-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-3-(2-hydroxy-3-methoxy-2-phenylpropyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethylphenyl)-3-(2-hydroxy-3-methoxy-2-phenylpropyl)urea typically involves the reaction of appropriate amines with isocyanates or carbamates. One possible synthetic route could be:

    Step 1: Synthesis of the intermediate amine by reacting 3,4-dimethylphenylamine with 2-hydroxy-3-methoxy-2-phenylpropyl chloride under basic conditions.

    Step 2: Reaction of the intermediate amine with an isocyanate or carbamate to form the final urea compound.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions in batch or continuous flow reactors. The choice of solvents, catalysts, and reaction conditions (temperature, pressure, etc.) is optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethylphenyl)-3-(2-hydroxy-3-methoxy-2-phenylpropyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group in the urea moiety can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.

    Reduction: LiAlH4, NaBH4 (Sodium borohydride).

    Substitution: Nucleophiles like halides, thiols, and amines under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the urea carbonyl group would yield an amine.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-3-(2-hydroxy-3-methoxy-2-phenylpropyl)urea may have various applications in scientific research, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Possible applications in drug development or as a pharmacological tool.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-3-(2-hydroxy-3-methoxy-2-phenylpropyl)urea would depend on its specific interactions with molecular targets. Potential mechanisms could involve:

    Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors and modulating their signaling pathways.

    Chemical Reactivity: Undergoing chemical reactions that alter its structure and function.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-phenylpropyl)urea: Lacks the methoxy group, which may affect its chemical properties and applications.

    1-(3,4-Dimethylphenyl)-3-(2-hydroxy-3-methoxypropyl)urea: Lacks the phenyl group, which may influence its reactivity and biological activity.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-(2-hydroxy-3-methoxy-2-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-14-9-10-17(11-15(14)2)21-18(22)20-12-19(23,13-24-3)16-7-5-4-6-8-16/h4-11,23H,12-13H2,1-3H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXMBLBZWIALAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCC(COC)(C2=CC=CC=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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